
2-甲基-1H-苯并咪唑-5-醇氢溴酸盐
描述
2-Methyl-1H-benzimidazol-5-ol hydrobromide, also known as 1H-Benzimidazol-5-ol,2-methyl- (9CI), is a chemical compound with the molecular formula C8H8N2O . It has a molecular weight of 148.16 .
Molecular Structure Analysis
The InChI code for 2-methyl-1H-benzimidazol-5-ol hydrobromide is1S/C8H8N2O.BrH/c1-5-9-7-3-2-6 (11)4-8 (7)10-5;/h2-4,11H,1H3, (H,9,10);1H . This indicates the presence of a benzene ring fused to an imidazole ring . Physical and Chemical Properties Analysis
2-Methyl-1H-benzimidazol-5-ol hydrobromide is a solid at room temperature . It has a density of 1.349 .科学研究应用
DNA 结合和荧光染色
苯并咪唑衍生物(例如 Hoechst 33258)以其与双链 B-DNA 小沟的强结合力而闻名,对富含 AT 的序列具有特异性。该性质已用于细胞生物学的荧光 DNA 染色,能够分析染色体、核 DNA 含量和植物细胞生物学。这些衍生物还可用作放射保护剂和拓扑异构酶抑制剂,为药物设计和分子生物学研究提供了基础 (Issar & Kakkar, 2013)。
抗癌潜力
苯并咪唑衍生物表现出广泛的生物活性,包括抗癌特性。它们通过多种机制发挥作用,例如 DNA 插层、充当烷化剂以及抑制拓扑异构酶、DHFR 酶和微管蛋白。对这些化合物的研究旨在开发具有增强效力和选择性的新型苯并咪唑衍生物,作为抗癌剂 (Akhtar 等, 2019)。
抗菌和抗病毒活性
苯并咪唑衍生物的曼尼希碱基显示出显着的抗菌、抗病毒、抗真菌和驱虫活性。由于其广泛的药理功能,这些衍生物在药物化学中至关重要,突出了它们在开发具有更高疗效和更低毒性的新治疗剂中的重要性 (Vasuki 等, 2021)。
药理特性和药物设计
苯并咪唑化合物,包括其衍生物,是药物化学中的基本药效团,表现出多种药理特性,例如降压、抗癌、抗病毒和抗炎活性。它们与嘌呤等天然生物分子的结构相似性使它们成为药物设计和开发的有吸引力的候选者,可解决广泛的健康状况 (Rahman Brishty 等, 2021)。
神经保护作用
最近的研究表明苯并咪唑衍生物具有神经保护作用,表明它们在开发各种神经退行性疾病的治疗方法中具有潜力。苯并咪唑骨架的多功能性允许设计针对神经变性不同方面的分子,为该领域的未来研究提供了有希望的途径 (Krishnendu P R 等, 2021)。
安全和危害
作用机制
Target of Action
Benzimidazole derivatives have been known to exhibit antimicrobial activity .
Mode of Action
It’s worth noting that benzimidazole derivatives are known to interact with their targets, leading to changes that result in their antimicrobial activity .
Result of Action
2-Methyl-1H-benzimidazol-5-ol hydrobromide has been reported to possess antifungal, antiviral, and anticancer activities .
生化分析
Biochemical Properties
2-methyl-1H-benzimidazol-5-ol hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interaction between 2-methyl-1H-benzimidazol-5-ol hydrobromide and these biomolecules is often characterized by binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 2-methyl-1H-benzimidazol-5-ol hydrobromide on cells are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the phosphorylation status of key signaling proteins, thereby affecting downstream signaling cascades. Additionally, 2-methyl-1H-benzimidazol-5-ol hydrobromide can modulate the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . These changes can lead to alterations in cell proliferation, differentiation, and survival.
Molecular Mechanism
At the molecular level, 2-methyl-1H-benzimidazol-5-ol hydrobromide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes by binding to their active sites. This binding can prevent substrate access and subsequent catalytic activity. Additionally, 2-methyl-1H-benzimidazol-5-ol hydrobromide can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1H-benzimidazol-5-ol hydrobromide can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 2-methyl-1H-benzimidazol-5-ol hydrobromide remains stable under specific conditions, but it may degrade over extended periods or under certain environmental stresses. Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in metabolic activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-benzimidazol-5-ol hydrobromide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress response. At higher doses, it can induce toxic or adverse effects, including oxidative stress, cellular damage, and apoptosis . Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.
Metabolic Pathways
2-methyl-1H-benzimidazol-5-ol hydrobromide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism. For instance, this compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid cycle, leading to changes in metabolic flux and metabolite levels . These interactions highlight the compound’s potential to modulate cellular energy production and metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-methyl-1H-benzimidazol-5-ol hydrobromide within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target cells . The distribution pattern of 2-methyl-1H-benzimidazol-5-ol hydrobromide can influence its biological activity and therapeutic potential.
Subcellular Localization
2-methyl-1H-benzimidazol-5-ol hydrobromide exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the modulation of cellular processes.
属性
IUPAC Name |
2-methyl-3H-benzimidazol-5-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.BrH/c1-5-9-7-3-2-6(11)4-8(7)10-5;/h2-4,11H,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYQQBCXANCREC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




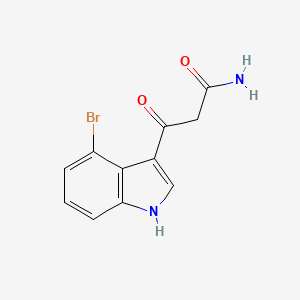
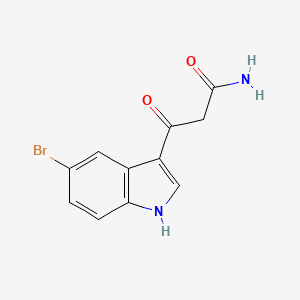
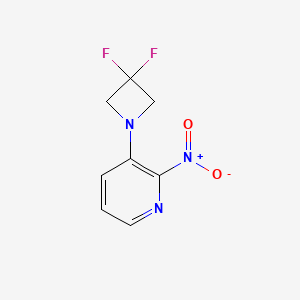
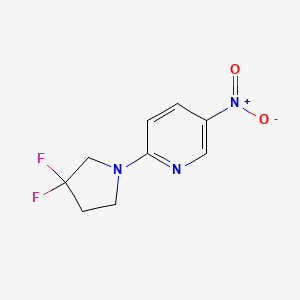
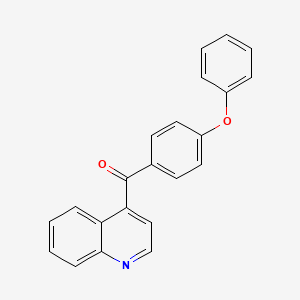
![Ethyl 2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B1407539.png)
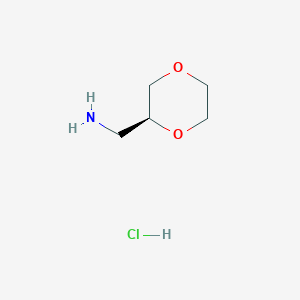
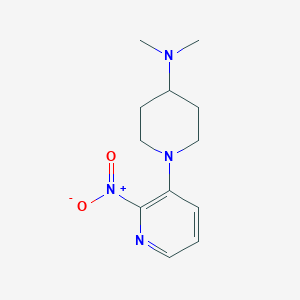
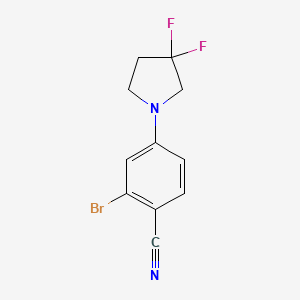
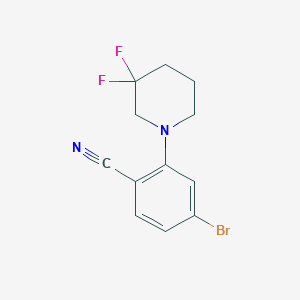
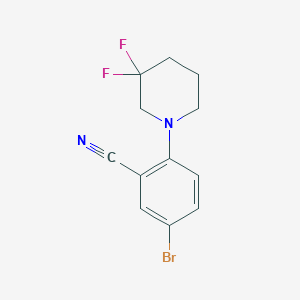
![Methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1407552.png)
